molecular formula C9H13NO B1194725 N-methylphenylethanolamine CAS No. 6589-55-5

N-methylphenylethanolamine

Cat. No.: B1194725
CAS No.: 6589-55-5
M. Wt: 151.21 g/mol
InChI Key: ZCTYHONEGJTYQV-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylethanol is a reagent used in the synthesis of novel hydrazine inhibitors for human vascular adhesion protein-1.
α -(Methylaminomethyl)benzyl alcohol is a potential substrate for studies involving phenylethanolamine-N-methyltransferase.
N-methylphenylethanolamine is an alkaloid that is ethanolamine having the phenyl group at the 1-position and a methyl group attached to the nitrogen. It has been isolated from Halostachys caspica. It has a role as a human metabolite and a plant metabolite. It is an alkaloid and a member of phenylethanolamines. It is a conjugate base of a N-methylphenylethanolaminium.
This compound, also known as (+-)-halostachine or 2-(methylamino)-1-phenylethanol, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa).

Mechanism of Action

Target of Action

Halostachine, also known as 2-(Methylamino)-1-phenylethanol or N-methylphenylethanolamine, is a natural product and an alkaloid . It is structurally a β-hydroxy-phenethylamine, related to its better-known “parent” biogenic amine, phenylethanolamine . The primary targets of Halostachine are likely to be similar to those of phenylethanolamine, which include alpha and beta-adrenergic receptors .

Mode of Action

Halostachine’s mode of action is thought to be similar to that of phenylethanolamine and ephedrine . Phenylethanolamine acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .

Biochemical Pathways

The biochemical pathways affected by Halostachine are likely to be those involved in the adrenergic system. Activation of alpha and beta-adrenergic receptors can lead to various downstream effects, including vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .

Pharmacokinetics

It is known that this compound, after intravenous administration to dogs, followed the “two-compartment model”, with a half-life (t 1/2) of approximately 97 minutes for the alpha phase and 564 minutes for the beta phase . The “plasma half-life” of this compound was therefore about 1 hour .

Result of Action

The molecular and cellular effects of Halostachine’s action are likely to be similar to those of phenylethanolamine and ephedrine. These can include vasoconstriction, increased heart rate, and increased force of heart contractions .

Biochemical Analysis

Biochemical Properties

N-methylphenylethanolamine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is phenylethanolamine N-methyltransferase (PNMT), which catalyzes the methylation of phenylethanolamine to form this compound . This interaction is crucial for the biosynthesis of epinephrine from norepinephrine. Additionally, this compound acts as a substrate for various adrenergic receptors, influencing their activity and modulating physiological responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . For instance, it can induce the activation of cyclic AMP (cAMP) pathways, which play a role in regulating metabolic processes and energy balance . Additionally, this compound has been observed to affect heart rate and vascular tone, highlighting its impact on cardiovascular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by this compound, initiate a cascade of intracellular events . This includes the activation of adenylate cyclase, leading to increased levels of cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in changes in cellular function and gene expression . Additionally, this compound can influence enzyme activity, either by acting as a substrate or by modulating enzyme kinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained activation of adrenergic receptors, leading to prolonged changes in cellular signaling and metabolism . These effects are particularly relevant in the context of in vitro and in vivo studies, where the temporal dynamics of this compound’s action are critical for understanding its pharmacological potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert mild stimulatory effects on the cardiovascular system, including increased heart rate and blood pressure . At higher doses, it can lead to adverse effects such as tachycardia and hypertension . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings. Additionally, threshold effects have been observed, where certain physiological responses are only triggered above specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PNMT . This enzyme-mediated methylation is a key step in the biosynthesis of epinephrine from norepinephrine. Furthermore, this compound can influence metabolic flux by modulating the activity of adrenergic receptors, which are involved in regulating energy metabolism and homeostasis . The compound’s role as a metabolite in both human and plant systems underscores its significance in various biological contexts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms involving transporters and binding proteins . It is known to interact with adrenergic receptors on the cell surface, facilitating its uptake and subsequent intracellular signaling . Additionally, this compound can be localized to specific tissues, such as the adrenal glands, where it participates in the synthesis of catecholamines . Its distribution within the body is influenced by factors such as tissue-specific expression of transporters and receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with adrenergic receptors and other target proteins . Additionally, this compound can be found in specific organelles, such as the endoplasmic reticulum and mitochondria, where it may influence organelle-specific functions . Post-translational modifications and targeting signals play a role in directing this compound to these subcellular compartments, ensuring its proper localization and activity .

Properties

IUPAC Name

2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6027-95-8 (hydrochloride)
Record name N-Methylphenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555
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DSSTOX Substance ID

DTXSID90988242
Record name (+/-)-Halostachine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6589-55-5, 68579-60-2
Record name 2-(Methylamino)-1-phenylethanol
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Record name N-Methylphenylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Halostachine
Source EPA DSSTox
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Record name α-[(methylamino)methyl]benzyl alcohol
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Record name HALOSTACHINE, (±)-
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Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 - 76 °C
Record name N-Methylphenylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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